1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid
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Overview
Description
The compound “1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic Acid” is likely to be an organic compound containing a cyclopentane ring, a carboxylic acid group, a sulfonyl group, and a bromophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the cyclopentane ring. The bromophenyl group would likely contribute significant steric hindrance, potentially influencing the overall shape of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromophenyl group could undergo electrophilic aromatic substitution reactions . The carboxylic acid group could participate in acid-base reactions, and the sulfonyl group could potentially undergo a variety of reactions depending on the specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The compound is likely to be a solid at room temperature .Scientific Research Applications
Sulfonated Microporous Organic-Inorganic Hybrids as Strong Bronsted Acids
Research has highlighted the synthesis and applications of sulfonated microporous organic-inorganic hybrids, which show promise in separations, ion exchange, and catalysis due to their high surface areas and strong Bronsted acidity, akin to that of 100% H2SO4. These materials facilitate condensation and cracking reactions under mild conditions, indicating their potential in chemical processing and environmental applications (Wang, Heising, & Clearfield, 2003).
Novel Macrocyclic Arylene Ether Sulfone Synthesis
A study described the synthesis of a novel macrocyclic arylene ether sulfone bearing two carboxylic groups, showcasing its application in creating polyamides with enhanced properties. This research contributes to the development of advanced materials with potential uses in engineering and biotechnology (Rodewald & Ritter, 1997).
Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate Frameworks for Gas Sorption and Luminescent Sensing
This research introduced lanthanide-organic frameworks with notable gas sorption properties, proton conductivity, and luminescent sensing of metal ions, emphasizing their utility in environmental monitoring, gas storage, and sensor technologies (Zhou et al., 2016).
Bromophenol Derivatives from Red Algae
A study isolated and characterized bromophenol derivatives from the red alga Rhodomela confervoides, with implications for understanding marine biochemistry and potential applications in pharmaceuticals and materials science (Zhao et al., 2004).
Bromoethylsulfonium Salt in Heterocyclic Compound Synthesis
Research on bromoethylsulfonium salt explored its effectiveness as an annulation agent for synthesizing heterocyclic compounds like morpholines and benzoxazepines, highlighting its utility in pharmaceutical synthesis and organic chemistry (Yar, McGarrigle, & Aggarwal, 2009).
Synthesis and Catalytic Applications of Novel Nano Organo Solid Acids
A study introduced novel nano organocatalysts with urea moiety for the synthesis of various organic compounds under mild and green conditions, underscoring their potential in sustainable chemistry and industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “1-(4-Bromobenzenesulfonyl)cyclopentane-1-carboxylic acid” are currently unknown
Mode of Action
Based on its structure, it may undergo nucleophilic substitution or free radical reactions . The bromine atom attached to the phenyl group could potentially be replaced by a nucleophile in a substitution reaction .
Biochemical Pathways
The compound’s potential to undergo nucleophilic substitution or free radical reactions suggests it could interfere with various biochemical processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBTVYZKUNBNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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